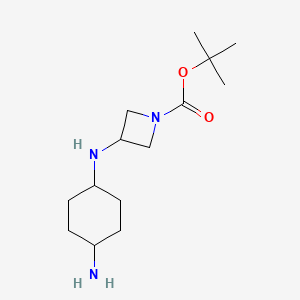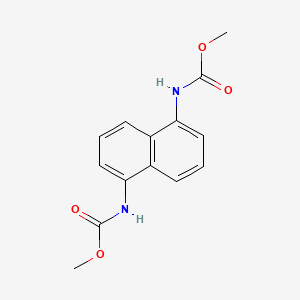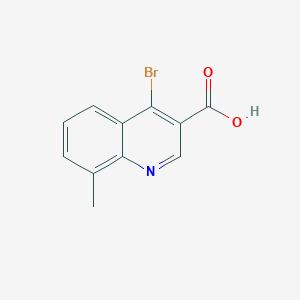
(2-Chlorophenyl)(naphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(naphthalen-1-yl)methanol is an organic compound that features a chlorinated phenyl group and a naphthyl group attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(naphthalen-1-yl)methanol typically involves the reaction of 2-chlorobenzaldehyde with naphthalene in the presence of a reducing agent. One common method is the Grignard reaction, where 2-chlorophenylmagnesium bromide reacts with naphthaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: (2-Chlorophenyl)(naphthalen-1-yl)ketone.
Reduction: (2-Chlorophenyl)(naphthalen-1-yl)methane.
Substitution: (2-Methoxyphenyl)(naphthalen-1-yl)methanol or (2-Cyanophenyl)(naphthalen-1-yl)methanol.
Scientific Research Applications
(2-Chlorophenyl)(naphthalen-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(naphthalen-1-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(naphthalen-1-yl)methanone
- (2-Chlorophenyl)(naphthalen-1-yl)methane
- (2-Methoxyphenyl)(naphthalen-1-yl)methanol
Uniqueness
(2-Chlorophenyl)(naphthalen-1-yl)methanol is unique due to the presence of both a chlorinated phenyl group and a naphthyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
42074-40-8 |
|---|---|
Molecular Formula |
C17H13ClO |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
(2-chlorophenyl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C17H13ClO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17,19H |
InChI Key |
QAXUTJPIKLANIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


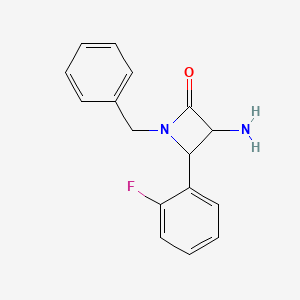
![[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849632.png)
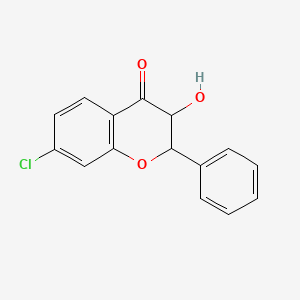


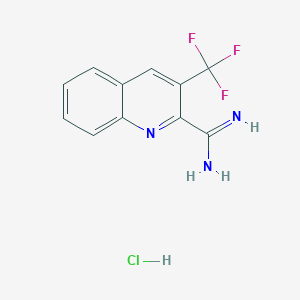
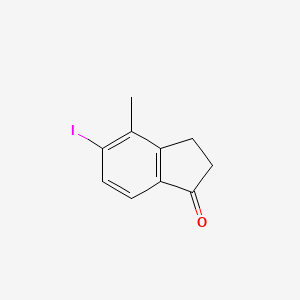
![4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B11849666.png)
